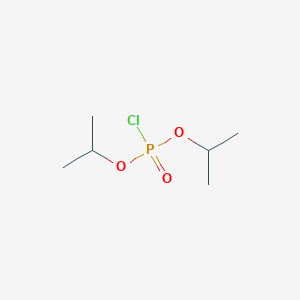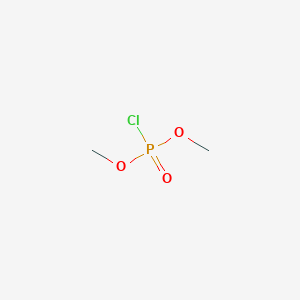
Fluo-3
描述
Fluo-3 是一种由罗杰·伊恩·蒂安 (Roger Y. Tsien) 开发的细胞内钙 (Ca²⁺) 荧光指示剂。 它被广泛用于流式细胞术和共聚焦激光扫描显微镜中,使用可见光激发来测量活细胞内部的 Ca²⁺ 。 This compound 本质上是非荧光的,但当与 Ca²⁺ 结合时,其荧光会急剧增加,使其成为检测细胞内钙释放事件的宝贵工具 .
科学研究应用
Fluo-3 具有广泛的科学研究应用,包括:
化学: 用于研究各种化学反应和过程中的钙离子动力学。
生物学: 广泛用于细胞生物学中,以测量细胞内钙水平,这些水平对于肌肉收缩、神经递质释放和信号转导等各种细胞过程至关重要.
作用机制
Fluo-3 通过与 Ca²⁺ 离子结合起作用,这会诱导分子发生构象变化,导致荧光强度显着增加。 这种荧光变化使研究人员能够可视化和量化细胞内的钙水平 。 This compound 的分子靶标是细胞内钙离子,涉及的途径包括调节各种细胞功能的钙信号通路 .
生化分析
Biochemical Properties
Fluo-3 is extensively used for cell-based HTS applications . It exhibits a large fluorescence intensity increase on binding Ca 2+ . Unlike the ultraviolet light-excited indicators fura-2 and indo-1, there is no accompanying spectral shift . The fluorescence intensity increase on Ca 2+ binding is typically >100-fold .
Cellular Effects
This compound has revealed the spatial dynamics of many elementary processes in calcium signaling . It is used for experiments involving photoactivation of “caged” chelators, second messengers, and neurotransmitters; and for cell-based pharmacological screening .
Temporal Effects in Laboratory Settings
This compound has been extensively used since being introduced in 1989 . It has been used for flow cytometry; for experiments involving photoactivation of “caged” chelators, second messengers, and neurotransmitters; and for cell-based pharmacological screening .
Metabolic Pathways
This compound is involved in calcium signaling pathways . It is used to measure Ca 2+ inside living cells .
Subcellular Localization
This compound is used to measure Ca 2+ inside living cells . There is no available information on the subcellular localization of this compound and any effects on its activity or function.
准备方法
Fluo-3 是通过一系列化学反应合成的,这些反应涉及钙螯合剂 BAPTA (1,2-双 (邻氨基苯氧基) 乙烷-N,N,N',N'-四乙酸)。合成路线通常包括以下步骤:
BAPTA 衍生物的形成: 通过将 BAPTA 与适当的试剂反应来合成 BAPTA 衍生物,以引入稍后与钙离子结合的官能团。
与荧光基团偶联: 然后将 BAPTA 衍生物与荧光基团 (如荧光素) 偶联,形成最终的 this compound 化合物.
This compound 的工业生产方法涉及类似的合成路线,但已按比例放大以满足商业需求。 反应条件经过优化,以确保最终产物的产率高且纯度高 .
化学反应分析
相似化合物的比较
Fluo-3 通常与其他钙指示剂 (如 Fluo-4、Fluo-5 和 Cal-520) 进行比较。这些化合物具有相似的特性,但在光谱特性和结合亲和力方面有所不同:
Fluo-4: 类似于 this compound,但具有略微不同的激发和发射光谱,使其适合不同的实验设置.
Fluo-5: 另一种衍生物,其性质经过修改,适用于特定应用.
Cal-520: 以其高灵敏度和亮度而闻名,使其成为某些高通量应用的首选.
This compound 在钙成像中提供高对比度和灵敏度的能力是独一无二的,使其成为研究钙动力学的研究人员的宝贵工具 .
属性
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30Cl2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLGRUXZXMRXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923941 | |
| Record name | Fluo 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
769.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123632-39-3 | |
| Record name | N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123632-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluo-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluo 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUO-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D4W0B50Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)








